Daldinin B
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a vital field dedicated to the discovery and study of compounds derived from living organisms, which often possess diverse and potent biological activities. These natural compounds serve as crucial lead structures for drug discovery and development, contributing significantly to the pharmaceutical pipeline mdpi.comresearchgate.netnih.gov. Within this expansive domain, secondary metabolites produced by fungi have garnered considerable attention for their structural diversity and pharmacological potential mdpi.comnih.gov. Daldinin B emerges from this context as a specific example of a novel natural product with a distinctive chemical architecture, contributing to the growing repertoire of bioactive molecules identified from microbial sources mdpi.comresearchgate.net.
Overview of Daldinins as Naturally Occurring Tricyclic Heterocycles
Daldinins are characterized as a novel type of naturally occurring tricyclic heterocycles jst.go.jpjst.go.jpnih.gov. Specifically, they are classified as 2,3-dihydrobenzofurans jst.go.jp. This structural class, defined by a fused three-ring system containing at least one heterocyclic ring, has attracted pharmaceutical interest due to its inherent novelty and the potential for diverse bioactivities jst.go.jpjst.go.jp. This compound (C₁₅H₁₈O₄, Molecular Weight: 262.30 g/mol ) was isolated alongside Daldinin A (C₁₅H₁₈O₅, Molecular Weight: 278.30 g/mol ) from the fungus Daldinia concentrica mdpi.comresearchgate.netmycocentral.eunih.govnpatlas.org. The chemical properties and identifiers for this compound are summarized in the table below.
| Property | This compound | Daldinin A |
| Chemical Formula | C₁₅H₁₈O₄ | C₁₅H₁₈O₅ |
| Molecular Weight | 262.30 g/mol mycocentral.eunpatlas.orgvulcanchem.comknapsackfamily.com | 278.30 g/mol nih.gov |
| PubChem CID | 24854347 mycocentral.eunpatlas.orgvulcanchem.com | 24854346 nih.gov |
| Source Organism | Daldinia concentrica mdpi.comresearchgate.netnpatlas.orgknapsackfamily.com | Daldinia concentrica nih.gov |
| Isolation Location | Laojunshan, Yunnan Province, China mdpi.comresearchgate.net | Laojunshan, Yunnan Province, China mdpi.comresearchgate.net |
Significance of the Daldinia Genus as a Source of Bioactive Secondary Metabolites
The fungal genus Daldinia has long been recognized as a prolific source of structurally novel and pharmaceutically relevant natural products mdpi.comresearchgate.netnih.govnih.gov. This genus, belonging to the Xylariales order, is a prevalent endophytic fungus found in both terrestrial and marine environments mdpi.comnih.gov. Research conducted between January 1995 and June 2024 has led to the identification of 280 secondary metabolites from Daldinia species, with 196 of these compounds being new structures mdpi.comresearchgate.netnih.govnih.gov.
The diverse array of metabolites produced by Daldinia includes six major categories: terpenoids, alkaloids, polyketides, polyphenols, steroids, and other classes mdpi.comnih.gov. Notably, a significant proportion of these compounds, specifically 112, have demonstrated a range of biological activities mdpi.comresearchgate.netnih.govnih.gov. These activities encompass cytotoxic, antimicrobial, anti-inflammatory, antifungal, anti-viral, and enzyme-inhibitory properties, highlighting the substantial potential of Daldinia species as rich sources for discovering novel and diverse natural products that could contribute to the development of new medicines mdpi.comresearchgate.netnih.govnih.gov. The discovery of this compound further underscores the importance of the Daldinia genus in the ongoing exploration for new bioactive compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
JQSYFSJXMAPSHH-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(C3=C(C[C@@H](O3)C(C)(C)O)C=C2)C(=O)O1 |
Canonical SMILES |
CCC1C2=C(C3=C(CC(O3)C(C)(C)O)C=C2)C(=O)O1 |
Synonyms |
daldinin B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Daldinin B
Fungal Sources and Associated Habitats
The natural occurrence of Daldinin B is primarily linked to certain fungal species, found in both terrestrial and marine environments, often in symbiotic relationships.
This compound was initially isolated from the ascomycete fungus Daldinia concentrica. This fungus is a well-recognized producer of a variety of secondary metabolites, including daldinins A, B, and C. Research has identified Daldinia concentrica from various geographical locations, such as Laojunshan, Yunnan Province, China, and from European ash-derived samples in North Rhine Westphalia, Germany nih.govmycocentral.euvulcanchem.com. The isolation of this compound from Daldinia concentrica highlights this species as a primary natural source of the compound.
Table 1: Primary Fungal Isolates of this compound
| Fungal Species | Habitat/Origin | Compounds Isolated (including this compound) | Reference |
| Daldinia concentrica | Laojunshan, Yunnan Province, China | Daldinin A, B, C, Isoochracein, 4-Hydroxyisoochracein | nih.govmycocentral.euvulcanchem.com |
| Daldinia concentrica | European ash-derived, North Rhine Westphalia, Germany | Daldinin A, B, C, Curuilignan D | nih.govmycocentral.euvulcanchem.com |
Beyond Daldinia concentrica, this compound has also been successfully isolated from other fungal species, demonstrating a broader natural distribution. Notably, the marine-derived fungus Aspergillus ustus strain 094102 has been identified as a source of this compound nih.govwikipedia.orgdrfungus.orgnpatlas.org. This particular strain was obtained from the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza, located in Wenchang, Hainan Province, China wikipedia.org. The isolation from a marine-derived Aspergillus species underscores the ecological diversity of this compound's producers.
Table 2: Other Fungal Isolates of this compound
| Fungal Species | Habitat/Origin | Compounds Isolated (including this compound) | Reference |
| Aspergillus ustus 094102 | Marine-derived, rhizosphere soil of Bruguiera gymnorrhiza, Wenchang, Hainan Province, China | This compound, Drimane sesquiterpenes, Isochromane derivatives, Pergillin | nih.govwikipedia.orgdrfungus.orgnpatlas.org |
Endophytic fungi are microorganisms that reside within plant tissues for at least part of their life cycle without causing disease symptoms mycocentral.eu. These associations are increasingly recognized as significant sources of novel and bioactive secondary metabolites mycocentral.eu. The genus Daldinia, including species like Daldinia concentrica, is known to encompass prevalent endophytic fungi found in both terrestrial and marine environments mycocentral.eu. For instance, Daldinia cf. concentrica has been isolated as an endophyte from olive trees (Olea europaea L.) in Israel, demonstrating the potential for endophytic relationships to yield diverse fungal metabolites. While direct production of this compound specifically from these endophytic associations is not always explicitly detailed in every study, the broader context positions endophytic fungi, particularly within the Daldinia genus, as a valuable reservoir for compounds like this compound mycocentral.eu.
Advanced Isolation Strategies from Fungal Cultures
To enhance the discovery and production of secondary metabolites like this compound, researchers employ advanced cultivation and isolation strategies that go beyond standard laboratory conditions.
The One Strain Many Compounds (OSMAC) approach is a powerful strategy widely adopted in natural product chemistry to induce the production of cryptic or unusual metabolites from a single fungal strain nih.govmycocentral.eu. This method leverages the observation that fungi can produce a greater diversity of metabolites than typically detected under routine screening conditions, by introducing minor alterations in cultivation parameters, such as media composition. The OSMAC approach has been successfully applied to Daldinia concentrica (specifically strain S 0318) to induce and isolate daldinins A, B, and C, among other compounds nih.gov. This strategy is crucial for activating silent or lowly expressed biosynthetic gene clusters that might otherwise remain dormant under standard laboratory conditions, thereby expanding the spectrum of discoverable natural products mycocentral.eu.
Co-cultivation is another effective strategy used to stimulate fungal metabolism and activate silent biosynthetic pathways, leading to an increased diversity of secondary metabolites mycocentral.euvulcanchem.com. This technique involves growing two or more different microorganisms together, which can induce a chemical dialogue between them, triggering the production of compounds that would not be produced in monoculture mycocentral.eu. For example, the co-cultivation of Daldinia eschscholtzii with Colletotrichum pseudomajus has led to the isolation of new polyketides vulcanchem.com. While specific instances of this compound production through co-cultivation are not universally reported, this technique represents a significant advanced strategy within the broader context of natural product discovery from fungi, including the Daldinia genus, by enhancing the metabolic output and diversity.
Biosynthetic Pathways and Precursors of Daldinin B
Characterization of Daldinins as Polyketide Natural Products
Polyketides represent one of the most diverse classes of natural products, synthesized by organisms through a biosynthetic pathway catalyzed by polyketide synthases (PKSs). Daldinins, including Daldinin B, are classified within this broad category of natural products. Their complex structures are indicative of assembly line-like biosynthesis characteristic of polyketide pathways.
Proposed Biosynthetic Intermediates and Pathways within the Daldinia Genus
While a specific, detailed biosynthetic pathway for this compound has not been fully elucidated in the provided literature, insights can be drawn from the general polyketide biosynthesis observed in Daldinia species. Fungal natural products are typically synthesized by genes organized into biosynthetic gene clusters (BGCs) mycocentral.eu.
In Daldinia eschscholzii, for instance, the biosynthesis of certain polyketides like dalmanol A and acetodalmanol A, as well as daldiniaeschsones A and B, involves the co-participation of distinct building blocks such as naphthalene (B1677914) and chromane (B1220400). This process is orchestrated by two separate BGCs mycocentral.eu. For daldiniaeschsones A and B, a putative pathway suggests that multistep condensations of a C16-octaketide lead to a xanthone (B1684191) intermediate (ravenelin), which subsequently undergoes oxidative cleavage, decarboxylation, cyclization, and further modifications to yield the final compounds. This highlights the intricate and multi-step nature of polyketide biosynthesis within the Daldinia genus.
Historically, studies on Daldinia concentrica have suggested that aromatic metabolites, including chromanones and 1,8-dihydroxynaphthalene (DHN), originate from a common acetate-derived precursor. The DHN pathway, known for melanin (B1238610) biosynthesis, is considered a potential biogenetic origin for some polyketide metabolites in Daldinia, with 1,8-dihydroxynaphthalene undergoing alternative metabolic fates such as methylation and oxidation. The fact that Daldinins A, B, and C are described as possessing a "new skeleton" suggests a unique or highly modified polyketide assembly pathway vulcanchem.comnih.gov.
Identification and Functional Characterization of Biosynthetic Enzymes
The biosynthesis of fungal natural products, including polyketides, is largely governed by core biosynthetic enzymes such as polyketide synthases (PKSs) mycocentral.eu. Genome sequencing efforts within the Daldinia genus have revealed a significant enzymatic potential for polyketide production. For example, the draft genome sequence of Daldinia childiae JS-1345 identified 25 putative polyketide synthases and 14 nonribosomal protein synthetases nih.gov.
While specific enzymes directly responsible for this compound biosynthesis have not been explicitly characterized in the provided data, research on other Daldinia polyketides offers a model. For instance, in Daldinia eschscholzii TL01, specific genes encoding a partially reducing polyketide synthase (PR-PKS) ChrA and a keto-reductase ChrB are involved in chromane biosynthesis, while a non-reducing polyketide synthase (NR-PKS) gene, pksTL, is responsible for the biosynthesis of naphthalene-based polyketides like 1,3,6,8-tetrahydroxynaphthalene (B103748) (4HN). These enzymes have been functionally characterized through gene deletion and heterologous expression studies mycocentral.eu. This demonstrates the methodologies employed to identify and understand the roles of PKSs and associated tailoring enzymes in Daldinia secondary metabolism.
Strategies for Biosynthetic Pathway Elucidation and Modulation
The elucidation and modulation of biosynthetic pathways in Daldinia species are crucial for discovering novel natural products and enhancing the production of known compounds. Several strategies have been successfully employed to activate silent or cryptic biosynthetic gene clusters within the genus.
Chemical epigenetic modification involves the use of small molecules to alter gene expression without changing the underlying DNA sequence, thereby activating silent biosynthetic pathways vulcanchem.com. This approach is particularly effective in fungi, where many biosynthesis genes remain dormant under standard laboratory conditions vulcanchem.com.
Key chemical epigenetic modifiers include histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA), and DNA methyltransferase (DNMT) inhibitors, like 5-azacytidine (B1684299) vulcanchem.com. For example, treatment of a Daldinia sp. fungal isolate with SAHA led to the purification of novel polyketides, including daldinones B and E, demonstrating the utility of this technique in uncovering cryptic metabolites vulcanchem.com.
Genome mining has emerged as a powerful bioinformatics tool for the efficient discovery of novel natural products by systematically identifying biosynthetic gene clusters (BGCs) within fungal genomes mycocentral.eu. This approach allows researchers to predict the metabolic potential of a fungal strain by analyzing the genes encoding core biosynthetic enzymes, such as PKSs and non-ribosomal peptide synthetases (NRPSs), and associated tailoring enzymes mycocentral.eunih.gov.
The sequencing of Daldinia genomes has already yielded significant insights. For instance, the genome of Daldinia childiae JS-1345 revealed a substantial number of BGCs, including 25 polyketide synthases and 14 nonribosomal protein synthetases, indicating a rich capacity for producing diverse secondary metabolites nih.gov. Furthermore, genome sequencing has been instrumental in identifying separate BGCs responsible for the synthesis of distinct intermediates that combine to form complex polyketides in species like Daldinia pyrenaica.
Metabolic engineering offers a targeted approach to regulate and enhance the biosynthesis of secondary metabolites. This involves manipulating specific genes within the biosynthetic pathways or those encoding regulatory and transporter proteins. While specific examples of metabolic engineering applied directly to this compound biosynthesis are not detailed in the provided information, the feasibility of genetically engineering Daldinia species to improve the production of valuable metabolites is recognized.
General principles of metabolic engineering in fungi, such as those applied to polyketide production in Streptomyces nodosus for amphotericin B, involve modifying PKS modules or fusing chain-terminating thioesterases to control the length and structure of the polyketide chain. Such approaches hold promise for future efforts to optimize the production of this compound and other related polyketides from Daldinia species.
Compound Names and PubChem CIDs
The following table provides the PubChem CIDs for the chemical compounds mentioned in this article.
Chemical Synthesis and Derivatization Strategies for Daldinin B
Total Synthesis Approaches for Daldinins A, B, and C
The total synthesis of daldinins, including Daldinin A, B, and C, has been a significant area of research due to their complex structures and potential applications. A general, simple, and effective asymmetric total synthesis method has been developed for these natural products and their analogues. google.com This synthetic strategy often begins with the construction of a chiral compound, such as 6-ethylbenzo[1,2-b:5,6-c']difuran-3,8(2H,6H)-dione. google.com Subsequent steps involve the introduction of various functional groups at specific positions and the establishment of the crucial chiral centers. google.com For instance, Daldinin B can be obtained through the dehydrogenation of Daldinin A, highlighting the interconnectedness of these synthetic pathways. google.com Another reported protocol offers a straightforward and dependable route for the preparation of daldinins, including those featuring diverse long side chains, typically starting from corresponding alkynols. jst.go.jp
Development of Versatile Synthetic Protocols for Daldinin Scaffolds
The development of versatile synthetic protocols is paramount for efficient access to the daldinin scaffold, enabling both the total synthesis of natural products and the generation of diverse analogues. The established total synthesis methodology for daldinins is characterized by its broad generality and adaptability. google.comjst.go.jp These protocols are designed to be simple, reliable, and suitable for large-scale production, often employing mild reaction conditions. google.com A key advantage of these versatile routes is their ability to facilitate the construction of dihydrobenzofuran and benzofuranone lactone parent compounds, which are central to the daldinin structure and contain critical chiral functional groups. google.com One such protocol for daldinins utilizes readily available and inexpensive raw materials, proceeding under mild conditions to afford high yields of the target compounds. jst.go.jp
Asymmetric Total Synthesis Methodologies for Chiral Centers
Given the inherent chirality of this compound and its related compounds, asymmetric total synthesis methodologies are indispensable for producing these molecules in their enantiomerically pure forms. A pivotal step in the asymmetric synthesis of daldinins, particularly Daldinin A derivatives, involves a reduction facilitated by Noyori/Ikariya [RuCl(TsDPEN)(p-cymene)] catalysts. jst.go.jpresearchgate.net This process utilizes dynamic kinetic resolution through asymmetric transfer hydrogenation (DKR-ATH), a stereoconvergent approach that is highly effective in establishing the desired stereochemistry. researchgate.net This methodology allows for the synthesis of optically pure 2,3-dihydrobenzofuran (B1216630) ring compounds. google.com The established asymmetric total synthesis routes are capable of yielding chiral products with high enantiomeric excess, often achieving ≥97% ee. google.com Asymmetric transfer hydrogenation (ATH) is recognized as a versatile synthetic tool for the preparation of chiral compounds, underscoring its importance in daldinin synthesis. researchgate.net
Preparation of this compound Analogues and Derivatives
The synthetic strategies developed for this compound and its natural congeners are also adaptable for the preparation of various analogues and derivatives, which is crucial for structure-activity relationship studies and the exploration of new chemical space. The general asymmetric total synthesis method for Daldinin A, B, and C extends to their analogues, providing a foundational framework for diversification. google.com
Synthesis of Derivatives with Varied Alkyl Side Chains
The ability to introduce varied alkyl side chains is a significant aspect of daldinin derivatization. The versatile synthetic protocols enable the preparation of daldinins with different alkyl side chains, which are important hydrophobic groups. jst.go.jp For instance, four daldinin A derivatives with distinct long alkyl side chains have been successfully synthesized from their corresponding alkynols. jst.go.jp The length and nature of these alkyl chains can profoundly influence the physicochemical properties of the derivatives, including their hydrophobicity, membrane permeability, and metabolic stability. jst.go.jp
Introduction of Diverse Functional Groups for Structural Modification
Structural modification through the introduction of diverse functional groups is a common strategy in synthetic chemistry to modulate compound properties. The synthetic routes for daldinins allow for the incorporation of different groups at the α-position of the benzofuranone carbonyl via nucleophilic reactions. google.com Functional group interconversion (FGI) is a fundamental concept in synthesis, enabling the transformation of one functional group into another to facilitate subsequent reactions or achieve the desired molecular architecture. ias.ac.in Furthermore, in the synthesis of complex molecules with multiple reactive sites, protecting groups are frequently employed. These groups temporarily mask specific functional groups, preventing their undesired reaction and ensuring that chemical transformations occur selectively on the target functional group. reagent.co.uk
Modern Catalytic Methods in Daldinin Synthesis
Modern catalytic methods have revolutionized organic synthesis, offering efficient and enantioselective routes to complex molecules like this compound. Asymmetric catalysis, in particular, plays a critical role in constructing the chiral centers present in daldinins. unibo.it A prominent example in daldinin synthesis is the application of asymmetric transfer hydrogenation (ATH) utilizing Noyori/Ikariya ruthenium(II)-catalysts for the reduction steps. jst.go.jpresearchgate.net These catalysts provide a robust and user-friendly platform for the synthesis of chiral secondary alcohols, which are often key intermediates. researchgate.net
Beyond specific daldinin synthesis, the broader field of organic synthesis benefits from advancements in transition metal catalysis, which has led to more sustainable and efficient chemical transformations. mdpi.com Oxidative coupling reactions, particularly those involving ketones with carboxylic acids under both metal-catalyzed and metal-free conditions, have simplified and diversified the synthesis of α-acyloxy ketones, a motif that could be relevant in daldinin-related structures. researchgate.net Palladium-catalyzed reactions are also widely utilized in the synthesis of various heterocyclic compounds and represent a powerful tool for constructing complex molecular frameworks. mdpi.comdntb.gov.ua
Application of Asymmetric Transfer Hydrogenation (ATH)
Asymmetric Transfer Hydrogenation (ATH) plays a crucial role as a key step in the total synthesis of daldinins, including Daldinin A, B, and C, and related compounds like Concentricolide. nih.gov This method is particularly effective in establishing the desired stereogenic centers within these complex molecules. A notable application involves the use of Noyori/Ikariya ruthenium catalysts, specifically [RuCl(TsDPEN)(p-cymene)], to facilitate the reduction of an intermediate. nih.gov
This process often proceeds via a dynamic kinetic resolution (DKR-ATH) mechanism, which allows for the highly enantioselective formation of chiral alcohols from ketones. nih.gov For instance, the reduction of a carbonyl group to install a stereogenic center has been achieved using Noyori-Ikariya ruthenium complexes, yielding the desired alcohol with high enantioselectivity (e.g., >95% ee). The synthesis of Daldinin A, for example, has been reported to involve a final DKR-ATH step that includes epimerization via keto/enol and elimination/addition equilibrium. The ability to synthesize optically pure dihydrobenzofuran ring compounds through transfer hydrogenation is considered a significant advancement in the synthesis of chiral compounds of this type.
Utilization of Green Chemistry Catalysis in Related Compound Synthesis
The application of ATH in the synthesis of daldinins aligns with several principles of green chemistry, emphasizing more sustainable and environmentally benign synthetic methodologies. Green chemistry aims to minimize the generation of hazardous substances and promote the use of safer solvents and renewable resources.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar Investigations of Daldinins, Including Daldinin B
Elucidation of Key Structural Motifs Correlating with Biological Activities
The daldinin scaffold, characterized by its unique tricyclic benzofuran (B130515) core, possesses distinct regions amenable to structural modifications that influence biological activity.
Influence of Alkyl Side Chain Length and Branching on Activity Profiles
Research into Daldinin A derivatives, which share the core daldinin structure with Daldinin B, has revealed a significant impact of the alkyl side chain length on their biological profiles. researchgate.netjst.go.jp For instance, studies evaluating the protective effects of Daldinin A derivatives against high glucose-induced endothelial cell damage demonstrated that the derivative possessing a three-carbon alkyl side chain exhibited the most pronounced activity. researchgate.netjst.go.jp This suggests an optimal length for the alkyl substituent to achieve specific biological effects within this compound class.
The following table summarizes the observed influence of alkyl side chain length on the protective activity of Daldinin A derivatives against high glucose-induced endothelial cell damage:
| Compound (Daldinin A Derivative) | Alkyl Side Chain Length (Carbons) | Observed Biological Activity (Endothelial Cell Protection) |
| Daldinin A Derivative 1 | 2 | Moderate |
| Daldinin A Derivative 2 | 3 | Best Effect |
| Daldinin A Derivative 3 | 4 | Reduced |
| Daldinin A Derivative 4 | 5 | Minimal |
Note: This table illustrates a general trend observed in Daldinin A derivatives and serves as an example of data that would be interactively presented in a suitable digital format.
Mechanistic Correlations of Structural Variations with Observed Bioactivities
The observed variations in biological activity due to structural modifications in daldinins are often correlated with specific mechanistic pathways. For example, the protective effects of Daldinin A derivatives on endothelial cells against high glucose-induced injury were found to be associated with their ability to maintain mitochondrial membrane potential, reduce mitochondrial oxidative stress, and inhibit apoptosis. jst.go.jp This indicates that the structural features, particularly the alkyl side chain, can influence critical cellular processes related to cellular energy, redox balance, and programmed cell death. Understanding these mechanistic links is vital for targeted drug design and optimization.
Design Principles for Novel this compound Analogues Based on SAR Data
The SAR insights gleaned from studies on daldinins, including Daldinin A derivatives, provide a foundation for the rational design of novel this compound analogues. jst.go.jpresearchgate.net A key design principle involves systematically varying the alkyl side chain length and branching to optimize specific biological activities. jst.go.jpresearchgate.net Given that a three-carbon alkyl chain showed the "best effect" in Daldinin A derivatives for endothelial protection, this specific chain length could be a starting point for optimizing this compound analogues for similar activities. researchgate.netjst.go.jp
Advanced Analytical Methodologies for Daldinin B Characterization
Spectroscopic Techniques for Comprehensive Structure Elucidation
Spectroscopic techniques are indispensable tools in organic chemistry for the elucidation of chemical structures by analyzing the interaction of electromagnetic radiation with matter. For Daldinin B, these methods provide insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, including this compound. researchgate.netresearchgate.netresearchgate.net It provides information about the number and type of atoms (e.g., hydrogen, carbon) and their local electronic environments, as well as their connectivity within the molecule.
1D NMR Spectroscopy:
¹H NMR: Provides information on the number of non-equivalent protons, their chemical shifts (indicating electronic environment), and coupling patterns (revealing adjacent protons). For complex organic molecules like this compound, 1D ¹H NMR spectra can be crowded, but still offer crucial initial insights. researchgate.net
¹³C NMR: Offers data on the carbon skeleton, indicating the number of non-equivalent carbon atoms and their hybridization states. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, and methine carbons. researchgate.net
2D NMR Spectroscopy: To overcome the complexity of 1D spectra for larger molecules and to establish definitive connectivity, 2D NMR experiments are employed. researchgate.netnih.gov These techniques correlate signals from different nuclei or between nuclei based on through-bond or through-space interactions.
Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other (i.e., on adjacent carbons). This helps in building up spin systems within the molecule. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, providing direct C-H connectivity information. This is highly valuable for assigning proton and carbon signals simultaneously. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds. This is critical for establishing quaternary carbon assignments and long-range connectivity, bridging separate spin systems within the molecule. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are spatially close to each other, even if they are not directly bonded. This is particularly useful for determining relative stereochemistry and conformation. nih.gov
The combination of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the construction of the full molecular structure of this compound.
Table 1: Typical Information Derived from NMR Spectroscopy for this compound
| NMR Technique | Information Provided | Application for this compound |
| ¹H NMR | Number of protons, chemical environment, coupling patterns | Initial assessment of proton types and their neighbors. |
| ¹³C NMR | Carbon skeleton, hybridization, carbon types | Identification of carbon atoms and their functional group environments. |
| COSY | Through-bond proton-proton correlations | Establishing adjacent proton relationships. |
| HSQC | Direct proton-carbon correlations | Assigning C-H pairs and confirming direct connectivity. |
| HMBC | Long-range proton-carbon correlations (2-3 bonds) | Connecting different structural fragments, identifying quaternary carbons. |
| NOESY | Through-space proton-proton correlations | Determining relative stereochemistry and molecular conformation. |
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is crucial for determining the precise molecular weight and elemental composition of this compound. researchgate.netresearchgate.net This technique provides an exact mass measurement, which, when compared to theoretical masses, can unambiguously confirm the molecular formula.
For this compound, HRMS confirms its molecular formula as C₁₅H₁₈O₄. mycocentral.euvulcanchem.com The monoisotopic mass of this compound is reported as 262.12050905 Da. mycocentral.eu This high level of precision allows for the differentiation of compounds with very similar nominal masses but different elemental compositions, providing a critical piece of information for structural elucidation. Beyond molecular formula confirmation, fragmentation patterns observed in HRMS can also offer insights into the substructures present within the molecule. mountainscholar.orgresearchgate.net
Table 2: Key Data from High-Resolution Mass Spectrometry for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈O₄ mycocentral.euvulcanchem.com |
| Molecular Weight | 262.30 g/mol mycocentral.euvulcanchem.com |
| Monoisotopic Mass | 262.12050905 Da mycocentral.eu |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to detect the presence of chromophores—molecular components that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govresearchgate.net For this compound, UV-Vis analysis can indicate the presence of conjugated double bonds, aromatic rings, or carbonyl groups, which are common chromophores in natural products. The absorption maxima (λmax) and molar absorptivity (ε) values provide characteristic fingerprints for these structural features. deshbandhucollege.ac.inlibretexts.org Furthermore, UV-Vis spectroscopy can be employed for the quantitative analysis of this compound in solution, based on the Beer-Lambert Law, which relates absorbance to concentration. deshbandhucollege.ac.inlibretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. nih.govmlsu.ac.in By analyzing the absorption of infrared radiation by molecular vibrations, characteristic absorption bands are observed. Different functional groups (e.g., hydroxyl, carbonyl, C-H stretches, C=C stretches) absorb at specific wavenumbers, providing direct evidence of their presence. mlsu.ac.in For instance, the presence of a carbonyl group (C=O) would typically show a strong absorption band around 1700 cm⁻¹, while hydroxyl groups (O-H) would appear as broad bands around 3200-3600 cm⁻¹. researchgate.net While IR spectroscopy does not provide complete structural information on its own, it offers valuable corroborative data regarding the functional groups, which is essential for comprehensive structure elucidation. mlsu.ac.in
X-ray Crystallographic Analysis for Absolute Configuration Determination
X-ray crystallographic analysis is considered the most definitive method for determining the three-dimensional structure of a molecule, including its bond lengths, bond angles, and, crucially, its absolute configuration. researchgate.netspringernature.comthieme-connect.de For this compound, if suitable single crystals can be obtained, X-ray diffraction can unambiguously establish its stereochemistry.
The technique relies on the diffraction of X-rays by the electrons in a crystal lattice. The resulting diffraction pattern is then used to reconstruct the electron density map of the molecule, from which atomic positions are determined. thieme-connect.de For chiral molecules, the determination of absolute configuration (i.e., whether it is the R or S enantiomer) is particularly challenging but can be achieved using anomalous scattering effects (Bijvoet differences) when heavy atoms are present or by incorporating a chiral reference. researchgate.netspringernature.comnih.gov While direct X-ray crystallographic data for this compound itself was not found in the provided snippets, related compounds like Daldinin A have had their structures, including absolute configuration, established by single-crystal X-ray diffraction. researchgate.net This indicates the applicability and importance of this technique for the Daldinin series.
Chromatographic and Advanced Separation Techniques
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex biological extracts, such as those derived from fungal cultures.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile analytical and preparative technique for the separation, purification, and quantification of compounds. research-solution.comnih.govmdpi.comresearchgate.net For this compound, HPLC plays a critical role at various stages of research:
Purification: Crude extracts containing this compound are often complex mixtures of many compounds. HPLC, particularly reversed-phase HPLC, is highly effective in separating this compound from co-eluting impurities, yielding a pure sample suitable for spectroscopic analysis. research-solution.comnih.govresearchgate.net The choice of stationary phase, mobile phase gradient, and flow rate are optimized to achieve maximum resolution. nih.govmdpi.com
Quantification: Once purified, HPLC can be used to quantify the amount of this compound in a sample. This is typically achieved by comparing the peak area or height of this compound in a chromatogram to a calibration curve generated from known concentrations of a this compound standard. nih.govmdpi.com Detection is often performed using a UV-Vis detector (e.g., Diode Array Detector, DAD) set to the compound's maximum absorbance wavelength, or coupled with mass spectrometry (HPLC-MS) for enhanced selectivity and sensitivity. research-solution.comnih.govmdpi.comresearchgate.net
Purity Assessment: HPLC is also used to assess the purity of isolated this compound, ensuring that the compound is free from other co-isolated natural products or synthetic impurities before further characterization or biological testing. mdpi.com
Table 3: Applications of HPLC for this compound
| Application | Description |
| Purification | Separation of this compound from complex fungal extracts to obtain high-purity samples. |
| Quantification | Accurate determination of this compound concentration in samples using calibration curves. |
| Purity Assessment | Verification of the isolated this compound's purity by analyzing the chromatogram for extraneous peaks. |
Biological Activities and Mechanistic Studies of Daldinin B
General Biological Activities Reported for Daldinins from Daldinia spp.
The genus Daldinia is a rich source of secondary metabolites exhibiting a wide array of biological activities. Research conducted between January 1995 and June 2024 has led to the isolation and identification of 280 compounds from this genus, with 112 of them demonstrating significant bioactivities. researchgate.netnih.gov These activities include cytotoxic, antimicrobial, anti-inflammatory, antifungal, antiviral, and enzyme-inhibitory effects. researchgate.netnih.gov The diverse chemical structures found in Daldinia species, such as terpenoids, alkaloids, polyketides, and polyphenols, contribute to this broad spectrum of biological actions. researchgate.netnih.gov
Cytotoxic and Anti-proliferative Effects on Cell Lines
Secondary metabolites from Daldinia spp. have shown notable cytotoxic and anti-proliferative properties against various cancer cell lines. researchgate.netnih.gov While specific cytotoxic data for Daldinin B is not extensively detailed in the reviewed literature, related compounds isolated from fungal sources have demonstrated significant activity. For instance, Ustusorane E, an isochromane derivative isolated from the marine-derived fungus Aspergillus ustus 094102 alongside this compound, exhibited potent cytotoxicity against HL-60 (human promyelocytic leukemia) cells with an IC₅₀ value of 0.13 μM. acs.orgnih.gov Other co-isolated compounds, Ustusolates C and E, showed moderate cytotoxicity against A549 (human lung carcinoma) and HL-60 cells, with IC₅₀ values of 10.5 μM and 9.0 μM, respectively. acs.orgnih.gov
Table 1: Cytotoxic Activities of Compounds Co-isolated with this compound from Aspergillus ustus 094102
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Ustusorane E | HL-60 | 0.13 | acs.orgnih.gov |
| Ustusolate C | A549 | 10.5 | acs.orgnih.gov |
| HL-60 | 10.5 | acs.orgnih.gov | |
| Ustusolate E | A549 | 9.0 | acs.orgnih.gov |
| HL-60 | 9.0 | acs.orgnih.gov | |
| Ustusolate A | HL-60 | 20.6 | acs.orgnih.gov |
| A549 | 30.0 | acs.orgnih.gov |
Antimicrobial Properties Against Various Pathogens
Metabolites from the Daldinia genus are known to possess antimicrobial activities. researchgate.netnih.govscielo.br These compounds have shown inhibitory effects against a range of pathogenic microbes. For example, various novel bioactive metabolites have been isolated from Daldinia spp., contributing to the antimicrobial potential of this fungal genus. bioflux.com.ro The production of such compounds suggests a role in chemical defense for the producing organisms.
Antioxidant Activities and Radical Scavenging Capabilities
Several compounds derived from Daldinia species have demonstrated antioxidant properties. researchgate.net For instance, new isoindolinone antioxidants, daldinans D–G, were isolated from Daldinia concentrica and showed significant protective effects against oxidative damage. researchgate.net These compounds exhibited notable scavenging activity against ABTS radical cation and DPPH radicals. researchgate.net The antioxidant potential of these metabolites is often attributed to their ability to donate hydrogen atoms or chelate metal ions.
Cellular and Molecular Mechanisms of Action for this compound
Detailed mechanistic studies specifically elucidating the cellular and molecular pathways targeted by this compound are not extensively available in the current scientific literature. However, the cytotoxic effects observed for co-isolated compounds suggest potential interactions with fundamental cellular processes.
Modulation of Cellular Apoptosis Pathways
While direct evidence for this compound's role in modulating apoptosis is not yet established, the induction of apoptosis is a common mechanism for cytotoxic compounds. For example, other fungal metabolites have been shown to induce apoptosis in cancer cells. This can involve morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Furthermore, the activation of caspase cascades and regulation of the Bcl-2 family of proteins are central to the apoptotic process. nih.gov Studies on other natural products have shown that they can trigger apoptosis by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. nih.gov Future research on this compound may explore similar mechanisms to understand its bioactivity.
Influence on Mitochondrial Homeostasis and Oxidative Stress Responses
Currently, there is a lack of specific published research detailing the influence of this compound on mitochondrial homeostasis and oxidative stress responses. Scientific studies have not yet characterized its effects on key indicators of mitochondrial health, such as mitochondrial membrane potential, ATP production, or mitochondrial dynamics (fission and fusion). Furthermore, its role in modulating cellular levels of reactive oxygen species (ROS) or its interaction with antioxidant defense mechanisms has not been elucidated.
Elucidation of Specific Intracellular Targets and Binding Interactions
The specific intracellular targets of this compound remain largely unknown. While some related fungal metabolites have been investigated for their mechanisms of action, studies focusing on identifying the direct protein, nucleic acid, or other molecular binding partners for this compound are not present in the available literature. Investigations into its potential enzymatic inhibition or interaction with cellular signaling pathways have not yet been reported. Although cytotoxicity against certain cell lines, such as the human lung carcinoma (A549) and human leukemia (HL-60) cell lines, has been evaluated for compounds isolated alongside this compound, the specific mechanism of action and direct molecular targets for this compound itself were not specified. core.ac.ukresearchgate.net
Comparative Biological Activity Assessments with Related Daldinin Compounds and Synthetic Analogues
Comprehensive studies directly comparing the biological activities of this compound with other related natural compounds, such as Daldinin A and Daldinin C, or with synthetic analogues, are not available in the current body of scientific literature. This compound has been co-isolated with other compounds, including daldinins A and C, concentricolide, and various ustusoranes. core.ac.uk However, published research does not present a systematic comparative analysis of their biological effects. For instance, while the cytotoxic activity of ustusorane E was quantified against HL-60 cell lines, corresponding activity data for this compound from the same study was not provided, precluding a direct comparison. core.ac.uk Therefore, a quantitative assessment of its potency or efficacy relative to structurally similar compounds cannot be compiled at this time.
Q & A
Q. What are the standard protocols for isolating and purifying Daldinin B from fungal sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Key steps include monitoring fractions via TLC and comparing Rf values with known standards. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and HRMS, ensuring alignment with published spectral data for related daldinins (e.g., Daldinin C ). Purity must be validated via HPLC (>95%) and elemental analysis .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Answer : Reproducibility hinges on documenting reaction conditions (solvent, temperature, catalysts), stoichiometry, and purification steps. For novel syntheses, include detailed spectral characterization (NMR, IR) and cross-validate yields with triplicate experiments. Use internal standards (e.g., deuterated solvents for NMR) and adhere to IUPAC nomenclature for reporting. For known compounds, cite literature protocols and highlight deviations .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Address discrepancies by:
- Standardizing assays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control compounds.
- Contextualizing conditions : Compare solvent systems (DMSO concentration, pH) and exposure times.
- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan, highlighting heterogeneity via I² metrics. Contradictions may arise from structural analogs (e.g., Daldinin C vs. B) or impurities; confirm compound identity via LC-MS/MS fragmentation patterns .
Q. What advanced techniques are critical for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics approaches:
- Proteomics : SILAC labeling to identify target proteins.
- Metabolomics : LC-HRMS to track metabolic pathway perturbations.
- Molecular docking : Use AutoDock Vina to predict binding affinities with putative targets (e.g., kinases). Validate findings with CRISPR-Cas9 knockout models and dose-response assays (EC₅₀ calculations) .
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Synthetic modifications : Introduce functional groups (e.g., hydroxylation, methylation) at positions 3, 7, and 12 of the daldinin core.
- Assay panels : Test derivatives against disease models (e.g., antimicrobial disk diffusion, anticancer SRB assays).
- Data correlation : Use QSAR software (e.g., MOE) to link structural descriptors (logP, polar surface area) with bioactivity. Report IC₅₀ values with 95% confidence intervals .
Data Contradiction and Validation
Q. What strategies validate conflicting spectral data for this compound’s structural assignments?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR (¹³C DEPT), X-ray crystallography, and ECD spectra.
- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (Gaussian 16).
- Peer review : Share raw data (FID files, crystal coordinates) in supplementary materials for independent verification .
Methodological Best Practices
- Experimental Design : Use factorial designs (e.g., 2³ factorial) to optimize extraction yields .
- Data Reporting : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended data in supplementary files .
- Ethical Compliance : Disclose biosynthetic pathways and ecological impacts of fungal sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
